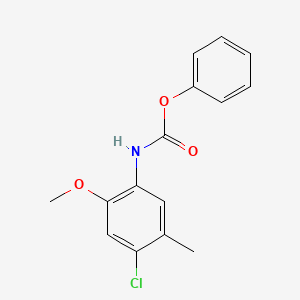

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Description

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a carbamate derivative featuring a phenyl group attached to the carbamate nitrogen and a substituted aromatic ring with 4-chloro, 2-methoxy, and 5-methyl substituents. Carbamates are widely studied for their diverse applications, including pesticidal, pharmaceutical, and agrochemical uses, owing to their structural versatility and tunable physicochemical properties.

Properties

IUPAC Name |

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-10-8-13(14(19-2)9-12(10)16)17-15(18)20-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQCPBPFNVQMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate typically involves the reaction of phenyl isocyanate with 4-chloro-2-methoxy-5-methylphenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding this compound oxide.

Reduction: Formation of this compound alcohol.

Substitution: Formation of phenyl N-(4-methoxy-2-methoxy-5-methylphenyl)carbamate.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate has shown promising results in anticancer research. Studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines, including lung and breast cancer cells. It acts by inducing apoptosis and causing cell cycle arrest, primarily at the G1 phase, which halts the proliferation of malignant cells .

Mechanism of Action

The compound's mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. Specifically, it has been found to inhibit the epidermal growth factor receptor (EGFR), leading to reduced activation of downstream signaling cascades associated with tumor growth.

In vitro Studies

In vitro assays have demonstrated that this compound possesses antibacterial and antifungal properties. Research indicates that it can effectively inhibit the growth of several bacterial strains, showing activity comparable to standard antibiotics such as penicillin and ciprofloxacin .

Structure-Activity Relationship

The biological activity of this compound is influenced by its chemical structure. Variations in substituents on the phenyl ring significantly affect its lipophilicity and, consequently, its biological efficacy. For instance, modifications to the carbamate group have been shown to enhance its antimicrobial properties .

Research Applications

Synthesis and Characterization

The synthesis of this compound has been extensively documented, with various synthetic routes explored to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized compounds .

Case Studies

Several case studies have illustrated the compound's effectiveness in preclinical models:

- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.

- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutics like cisplatin, this compound exhibited synergistic effects, enhancing overall antitumor efficacy.

| Compound | Anticancer Activity | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Moderate |

| Standard Antibiotics (e.g., Penicillin) | N/A | High | High |

Mechanism of Action

The mechanism of action of phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the aromatic ring or carbamate moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Impact on Lipophilicity: Chloro and nitro groups (electron-withdrawing) increase lipophilicity, as seen in 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives (log k = 1.2–3.8) .

Thermal Stability :

- Melting points correlate with substituent polarity and crystallinity. The 4-nitrophenyl analog (mp 206–208°C) suggests that electron-withdrawing groups enhance thermal stability compared to methoxy/methyl substituents .

Pyrazole-containing analogs (e.g., [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate) demonstrate structural complexity that could confer unique receptor-binding properties .

Biological Activity

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and possibly anticancer applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of phenyl isocyanate with 4-chloro-2-methoxy-5-methylphenol in solvents like dichloromethane or toluene under reflux conditions. Purification typically involves column chromatography to isolate the desired product.

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its efficacy against specific pathogens makes it a candidate for further pharmaceutical development.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including cholinesterases. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

The mechanism of action involves the compound's interaction with specific molecular targets, primarily through enzyme inhibition. By binding to the active sites of enzymes, it prevents substrate access, leading to a decrease in enzymatic activity. Molecular docking studies have been employed to explore these interactions further, providing insights into how structural modifications might enhance efficacy .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated that this compound demonstrated notable activity against a range of microbial strains, suggesting its potential as a lead compound in drug development.

2. Enzyme Inhibition Studies

In vitro assays have quantified the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values obtained were comparable to those of established cholinesterase inhibitors, indicating promising potential for therapeutic applications in cognitive disorders .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 36.05 |

| This compound | BChE | 22.23 |

3. Anticancer Potential

Recent evaluations have suggested that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. These findings are significant as they highlight the compound's potential application in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach starting with chlorinated aromatic precursors. A common method is the reaction of 4-chloro-2-methoxy-5-methylaniline with phenyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Key optimization parameters include:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming the carbamate linkage and substituent positions. For example, the carbamate carbonyl signal appears at ~155–160 ppm in C NMR .

- X-ray crystallography : Single-crystal analysis using SHELX software confirms spatial arrangement and hydrogen-bonding patterns, essential for understanding solid-state reactivity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 310.07 for CHClNO) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this carbamate?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gap) to predict sites for nucleophilic/electrophilic attack. For example:

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or enzyme inhibition results may arise from:

Q. What strategies enhance the specificity of this carbamate in targeting enzymes or receptors?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and compare binding affinities using molecular docking (AutoDock Vina).

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) for interaction with active sites .

Methodological Challenges and Solutions

Q. How can researchers address the lack of toxicological data for this compound?

Q. What computational and experimental approaches are suitable for studying hydrolysis kinetics of the carbamate group?

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate hydrolysis pathways in aqueous environments.

- HPLC monitoring : Track degradation products at pH 7.4 (phosphate buffer, 37°C) over 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.